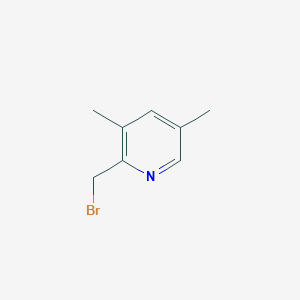
2-(Bromomethyl)-3,5-dimethylpyridine
説明
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. One common method is the reaction of an aldehyde or ketone with a brominating agent . Another method involves the bromination of a methyl group attached to an aromatic ring .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy .Chemical Reactions Analysis
Bromomethyl compounds are highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their structure. Some general properties include being colorless, having a strong odor, and being nonflammable .科学的研究の応用
1. Synthesis and Structural Study
2-(Bromomethyl)-3,5-dimethylpyridine and its derivatives have been explored for the synthesis of various compounds. For instance, it was used in the synthesis of hyperbranched polyelectrolytes, where its reactivity was studied through kinetic schemes and activation parameters (Monmoton et al., 2008). Also, the synthesis and structure of complexes, such as chromium(III) complexes with terdentate ligands, have been investigated using derivatives of 2-(bromomethyl)-3,5-dimethylpyridine (Hurtado et al., 2009).
2. Role in Polymerization and Catalysis
This compound has been utilized in polymerization and catalytic processes. For example, in the ethylene polymerization behavior of chromium(III) complexes, 2-(bromomethyl)-3,5-dimethylpyridine derivatives played a significant role (Hurtado et al., 2009). Additionally, nickel(II) complexes bearing pyrazolylpyridines were synthesized for ethylene oligomerization reactions, where this compound contributed to the formation of the catalysts (Nyamato et al., 2016).
3. Crystal Structure and Isostructurality
The study of crystal structures and isostructurality also involves 2-(bromomethyl)-3,5-dimethylpyridine. An example is the research on isostructurality in compounds like 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide, which showed similar structural motifs despite different substitution loci (Jones & Vancea, 2003).
4. Synthesis and Characterization of Intermediates
This compound is also important in the synthesis and characterization of intermediates for various chemical processes. For instance, the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines as intermediates for the synthesis of amphiphilic 1,4-dihydropyridines was described, highlighting the role of 2-(bromomethyl)-3,5-dimethylpyridine derivatives (Rucins et al., 2020).
5. Investigation of Nonclassical Noncovalent Interactions
The study of nonclassical noncovalent interactions in compounds also leverages 2-(bromomethyl)-3,5-dimethylpyridine. Research on the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate provided insights into the role of aryl bromine and ionic metal bromide in structural control (AlDamen & Haddad, 2011).
Safety And Hazards
特性
IUPAC Name |
2-(bromomethyl)-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTUXJZGWMKIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587471 | |
| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3,5-dimethylpyridine | |
CAS RN |
170289-36-8 | |
| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



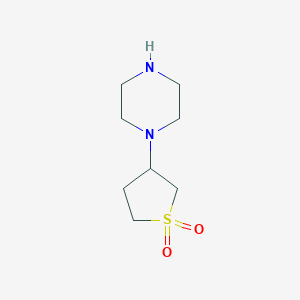
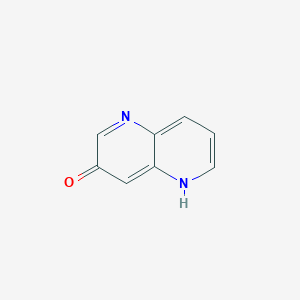
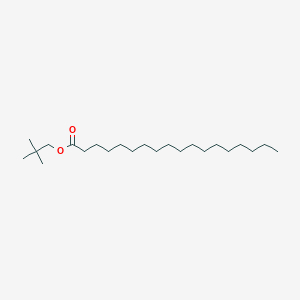
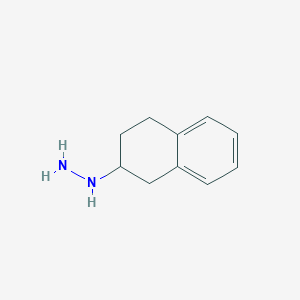
![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)
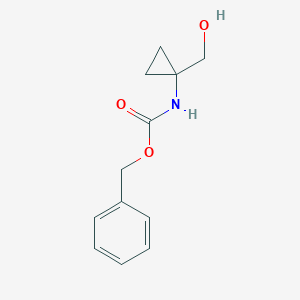
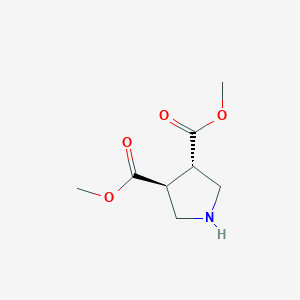
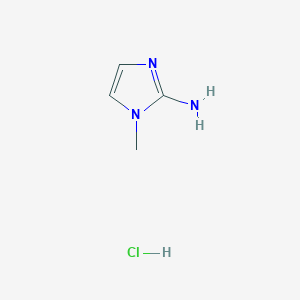


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
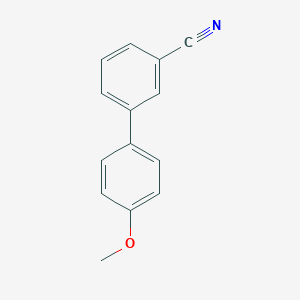
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)